N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS: 2260800-15-3) is an Fmoc-protected unnatural amino acid with the molecular formula C23H27NO4 and a molecular weight of 381.46 g/mol . The compound features a methyl substituent at the 5th position of the hexanoic acid backbone and an (S)-configured stereocenter at the α-carbon. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, making it a critical building block in solid-phase peptide synthesis (SPPS) . It is stored under controlled conditions (2–8°C) to preserve stability .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589225 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180414-94-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180414-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
The primary target of FMOC-HLE-OH is the amino group of amino acids. It is used as a protecting group in peptide synthesis. The FMOC group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Mode of Action
FMOC-HLE-OH acts as a protecting group for amines during peptide synthesis. The FMOC group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for FMOC group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
The use of FMOC-HLE-OH in peptide synthesis affects the biochemical pathway of peptide bond formation. The FMOC group protects the amino group of an amino acid, allowing for the formation of peptide bonds without interference from the amino group.
Pharmacokinetics
The efficiency of its use in peptide synthesis is influenced by factors such as reaction conditions and the presence of other functional groups.
Result of Action
The use of FMOC-HLE-OH in peptide synthesis results in the formation of peptides with protected amino groups. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides.
Action Environment
The action of FMOC-HLE-OH is influenced by the reaction conditions, particularly the pH. As the FMOC group is base-labile, a basic environment is required for its removal. Additionally, the presence of other functional groups can influence the efficiency of FMOC-HLE-OH in peptide synthesis.
Actividad Biológica
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid is a complex compound that exhibits significant biological activity, primarily due to its structural features, which include a fluorenyl group and an amino acid derivative framework. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol. The compound features:
- Fluorenyl Group : Provides steric bulk and the potential for π-π stacking interactions.
- Methoxycarbonyl Group : Enhances solubility and reactivity.
- Hexanoic Acid Backbone : Contributes hydrophobic properties, influencing membrane permeability.
Biological Activity
Research indicates that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in combating infections.
- Anti-inflammatory Effects : The fluorenyl moiety enhances interaction with biological membranes, which may modulate inflammatory pathways.
- Antitumor Activity : Structural analogs have shown promise in cancer therapy by influencing signaling pathways related to tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory mediators | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of fluorenone derivatives, revealing that modifications in the aryl moiety significantly affect inhibitory activity against Gram-positive and Gram-negative bacteria. Compounds similar to (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid showed promising results against Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a lead compound in drug development for infectious diseases .
Case Study 2: Antitumor Potential
Research on fluorenone derivatives demonstrated their ability to act as topoisomerase inhibitors, critical enzymes in DNA replication and repair processes. The introduction of linear alkyl groups enhanced antiproliferative activity compared to branched structures. This suggests that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid could be optimized for improved anticancer properties .
Synthesis and Chemical Reactions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid typically involves several key steps:
- Protection of Amino Groups : Using fluorenylmethoxycarbonyl (Fmoc) groups to protect the amino function during peptide synthesis.
- Formation of the Hexanoic Acid Backbone : Employing standard organic reactions to construct the aliphatic chain.
- Deprotection : Removing the Fmoc group under mild conditions to yield the final product.
Table 2: Synthetic Steps Overview
| Step | Description |
|---|---|
| Protection | Fmoc protection of amino groups |
| Backbone Formation | Synthesis of hexanoic acid structure |
| Deprotection | Removal of protective groups |
Comparación Con Compuestos Similares
Structural Analogues
The compound belongs to a family of Fmoc-protected amino acids with modifications in side chains, stereochemistry, or backbone length. Key structural analogues include:
Key Structural Differences :
- The target compound’s methyl group contributes to hydrophobicity.
- Stereochemistry : The R-enantiomer (CAS: 270062-91-4) exhibits reversed configuration, which may alter peptide folding and biological activity .
- Backbone Position: The β-amino acid variant (Fmoc-β-HoLeu-OH) places the amino group at the β-carbon, affecting peptide backbone geometry .
Physical and Chemical Properties
Métodos De Preparación
Resin Loading and Fmoc Protection
The SPPS method typically begins with anchoring the Fmoc-protected amino acid to Wang or Rink amide resin. A key study demonstrated that pre-activation of (S)-2-amino-5-methylhexanoic acid with Fmoc-Cl (Fmoc-chloride) in dichloromethane (DCM) at 0°C for 2 hours achieves 98% coupling efficiency. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which accelerates the formation of the active carbonate intermediate.
Table 1: Resin Loading Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 95–98 |
| Temperature | 0°C → RT | — |
| Activation Time | 2 hours | — |
| DMAP Concentration | 0.1 eq | — |
Chain Elongation and Deprotection
Subsequent amino acid couplings employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Piperidine (20% in DMF) selectively removes the Fmoc group while preserving the methylhexanoic acid backbone. Recent advancements utilize microwave-assisted SPPS, reducing deprotection times from 30 minutes to 5 minutes without racemization.
Solution-Phase Synthesis Techniques
Fmoc Protection of Free Amines
In solution-phase synthesis, the amino group of (S)-2-amino-5-methylhexanoic acid is protected via reaction with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF). A patent by CN102718739A details the use of pyridinium p-toluenesulfonate (PPTS) as a catalyst, achieving 72% yield after recrystallization in ethyl acetate/sherwood oil.
Table 2: Fmoc Protection Reaction Parameters
| Component | Quantity (mol%) | Role |
|---|---|---|
| Fmoc-OSu | 1.2 eq | Protecting Agent |
| PPTS | 0.2 eq | Acid Catalyst |
| THF | Solvent | — |
| Reaction Time | 8 hours | — |
Carboxylic Acid Activation
Post-Fmoc protection, the carboxylic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). This step is critical for forming peptide bonds in subsequent couplings. Nuclear magnetic resonance (NMR) studies confirm that the (S)-configuration remains intact (>99% ee) when reactions are conducted below 25°C.
Catalytic Asymmetric Synthesis Methods
Enantioselective Alkylation
A novel approach involves the alkylation of glycine equivalents with 4-methylpentyl bromide. Chiral phase-transfer catalysts, such as Maruoka catalysts (N-spiro quaternary ammonium salts), induce asymmetry, yielding the (S)-enantiomer with 92% ee. The reaction proceeds in a biphasic system (toluene/water) with potassium hydroxide as the base.
Table 3: Asymmetric Alkylation Performance
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Maruoka Catalyst | 92 | 85 |
| Cinchona Alkaloid | 78 | 72 |
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. Using palladium nanoparticles on carbon (Pd/C), the (R)-enantiomer is continuously racemized, while the (S)-form crystallizes from heptane/ethyl acetate. This method achieves >99% ee at 70% conversion.
Protection and Deprotection Strategies
Side-Chain Protection
The 5-methylhexanoic acid side chain typically remains unprotected due to its inertness under SPPS conditions. However, for solution-phase synthesis, tert-butyl esters are employed, removable via trifluoroacetic acid (TFA) treatment.
Fmoc Deprotection Kinetics
Deprotection rates vary with base strength. Piperidine (20% in DMF) deprotects Fmoc in 10 minutes, whereas morpholine requires 30 minutes. Infrared (IR) spectroscopy confirms complete deprotection by the disappearance of the Fmoc carbonyl stretch at 1,710 cm⁻¹.
Analytical Characterization and Quality Control
Chiral HPLC Analysis
Chiralpak IC-3 columns (4.6 × 250 mm) resolve (S)- and (R)-enantiomers using hexane/isopropanol (90:10) at 1 mL/min. Retention times are 12.3 minutes (S) and 14.7 minutes (R).
Table 4: HPLC Method Validation
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.9998 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 394.2 [M+H]⁺, consistent with the theoretical molecular weight (393.45 g/mol).
Industrial-Scale Production Considerations
Q & A
Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., piperidine) without disrupting the peptide backbone . This ensures precise control over sequential amino acid addition.
Q. What safety precautions are necessary when handling this compound?
Based on safety data sheets (SDS), the compound is classified for acute toxicity (oral, dermal, inhalation; Category 4) and skin/eye irritation (Category 2). Researchers must:
Q. Which analytical techniques are essential for characterizing this compound?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. HPLC ensures purity (>95% as per synthesis protocols), while NMR (1H/13C) confirms structural integrity, including stereochemistry at chiral centers . Mass spectrometry (MS) further validates molecular weight .
Q. How should this compound be stored to maintain stability?
Store in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture, direct sunlight, or extreme temperatures to prevent decomposition . For long-term stability, consider refrigeration (2–8°C) under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound in solid-phase peptide synthesis?
- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and minimize side reactions .
- Coupling agents : Employ HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxyl groups, improving coupling efficiency .
- Temperature : Maintain 0–4°C during coupling to reduce racemization .
- Monitoring : Use Kaiser or chloranil tests to verify completion of each coupling step .
Q. How do discrepancies in reported toxicity data across safety sheets impact experimental design?
SDS from Key Organics (2017) and Indagoo (2021) report conflicting GHS classifications (e.g., H302 vs. H315). To resolve contradictions:
- Conduct empirical toxicity assays (e.g., acute oral toxicity in murine models) under controlled lab conditions.
- Cross-reference with structurally similar Fmoc-amino acids (e.g., Fmoc-leucine) for hazard extrapolation .
- Implement tiered risk assessments, assuming worst-case toxicity until validated .
Q. What strategies mitigate racemization during synthesis involving this compound?
- Low-temperature reactions : Perform couplings at 0–4°C to minimize base-induced racemization .
- Sterically hindered bases : Use collidine or 2,4,6-trimethylpyridine instead of DIEA (diisopropylethylamine) to reduce epimerization .
- Chiral purity monitoring : Employ chiral HPLC with a Crownpak CR-I column to detect enantiomeric excess (ee) ≥99% .
Q. How does the compound’s stereochemistry influence its biological activity?
The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains, preserving bioactivity. For example, in muscle cell studies, the (S)-enantiomer showed oxidative stress protection, while the (R)-form exhibited reduced efficacy due to steric mismatches in receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions .
Q. What are the ecological implications of improper disposal?
While ecotoxicity data are limited, SDS guidelines mandate avoiding release into waterways. Neutralize waste with sand or vermiculite, then dispose via certified hazardous waste facilities. Biodegradability is likely low due to the fluorenyl aromatic system, necessitating incineration at >1000°C to prevent environmental persistence .
Data Contradiction Analysis
Q. How to address conflicting stability data in SDS documents?
Key Organics (2017) reports stability under normal conditions, while Indagoo (2021) notes incompatibility with oxidizing agents. To reconcile:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Test reactivity with common oxidizers (e.g., H2O2) to identify decomposition pathways .
- Document lot-specific stability in lab notebooks to refine storage protocols .
Q. Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
